molecular formula C27H28BrN3O3 B1375008 4-Bromo-N,N,1-tris(4-methoxybenzyl)-1H-pyrazol-3-amine CAS No. 930286-87-6

4-Bromo-N,N,1-tris(4-methoxybenzyl)-1H-pyrazol-3-amine

Cat. No.: B1375008
CAS No.: 930286-87-6
M. Wt: 522.4 g/mol
InChI Key: WCEFWCUXPNGMIS-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-Bromo-N,N,1-tris(4-methoxybenzyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,N,1-tris(4-methoxybenzyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-bromo-1H-pyrazole-3-carboxylic acid with 4-methoxybenzylamine under dehydrating conditions to form the corresponding amide. This intermediate is then subjected to reduction and subsequent alkylation with 4-methoxybenzyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N,1-tris(4-methoxybenzyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxylated derivatives.

    Reduction: Reduced amines and alcohols.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-Bromo-N,N,1-tris(4-methoxybenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N,N,1-tris(4-methoxyphenyl)-1H-pyrazol-3-amine
  • 4-Bromo-N,N,1-tris(4-ethoxybenzyl)-1H-pyrazol-3-amine
  • 4-Bromo-N,N,1-tris(4-methylbenzyl)-1H-pyrazol-3-amine

Uniqueness

4-Bromo-N,N,1-tris(4-methoxybenzyl)-1H-pyrazol-3-amine is unique due to the presence of three 4-methoxybenzyl groups, which impart distinct electronic and steric properties

Properties

IUPAC Name

4-bromo-N,N,1-tris[(4-methoxyphenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28BrN3O3/c1-32-23-10-4-20(5-11-23)16-30(17-21-6-12-24(33-2)13-7-21)27-26(28)19-31(29-27)18-22-8-14-25(34-3)15-9-22/h4-15,19H,16-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEFWCUXPNGMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=N2)N(CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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